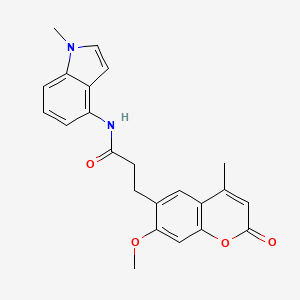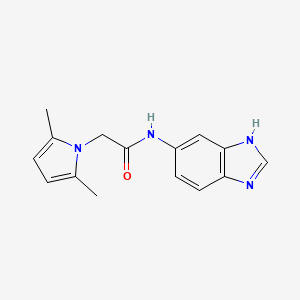
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is fascinating! Let’s break it down:
Chemical Name: 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
IUPAC Name: (2E)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-indol-4-yl)prop-2-enamide
The compound combines elements from flavonoids (chromen-2-one), indoles, and amides. It’s like a molecular jigsaw puzzle!
Preparation Methods
Synthetic Routes::
Chromen-2-one Derivative Synthesis:
Indole Derivative Synthesis:
Amide Formation:
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, including isolation of intermediates, purification, and optimization for yield.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a scaffold for designing new compounds.
Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant).
Medicine: May have anticancer or antimicrobial properties.
Industry: Notable in drug discovery and agrochemicals.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or cellular pathways.
Pathways: Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Unique Features: Its combination of chromenone, indole, and amide motifs.
Similar Compounds: Related compounds include flavonoids, indole derivatives, and amides.
: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations (2013). : Wang, Y., et al. “Design, Synthesis, and Biological Evaluation of Novel 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(substituted phenyl)propanamides as Potential Anticancer Agents.” Bioorganic & Medicinal Chemistry Letters 24.5 (2014): 1300-1304. : Kaur, R., et al. “Synthesis and Antimicrobial Activity of Some New 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(substituted phenyl)propanamides.” European Journal of Medicinal Chemistry 45.9 (2010): 3988-3993.
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(1-methylindol-4-yl)propanamide |
InChI |
InChI=1S/C23H22N2O4/c1-14-11-23(27)29-21-13-20(28-3)15(12-17(14)21)7-8-22(26)24-18-5-4-6-19-16(18)9-10-25(19)2/h4-6,9-13H,7-8H2,1-3H3,(H,24,26) |
InChI Key |
HCMKOAUVMKPEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10989797.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B10989805.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10989820.png)
![3-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B10989824.png)
![N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10989826.png)
![N-[4-(benzyloxy)phenyl]-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide](/img/structure/B10989832.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B10989847.png)
![4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B10989851.png)
![1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B10989855.png)
![Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B10989858.png)
![1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10989859.png)
![N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10989863.png)
![3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B10989867.png)
